4-Chlorotoluene
Overview
Description
Synthesis Analysis
The synthesis of various chlorotoluene derivatives has been explored in several studies. For instance, 4-chloro 4-nitrostilbene (CONS), a potential nonlinear optical material, was synthesized using a slow evaporation method with ethyl methyl ketone as a solvent, resulting in good optical quality single crystals . Another study reported the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction, achieving an overall yield of 68% . Additionally, the synthesis of 3,4-dichlorotoluene from p-chlorotoluene using AlCl3/S2Cl2 as a catalyst was optimized to achieve a selectivity of 51% and a yield of 41.5% .
Molecular Structure Analysis
The molecular structure of chlorotoluene derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies of CONS revealed a monoclinic crystal system with a noncentrosymmetric space group P21 . Vibrational spectroscopic analyses, including FT-IR and FT-Raman, were used to study the structure of 2-bromo-4-chlorotoluene (2B4CT), with the results showing good agreement with density functional theory (DFT) predictions . The gas-phase molecular structure of 2-chloro-4-fluorotoluene was deduced from experimental rotational constants and quantum chemistry .
Chemical Reactions Analysis
The chemical reactivity of chlorotoluene derivatives has been investigated, particularly focusing on selective chlorination reactions. Zeolite catalysts were found to selectively convert 4-chlorotoluene to 2,4-dichlorotoluene, with zeolite K-L showing superior selectivity compared to other catalysts . The study also highlighted the influence of reaction conditions and solvents on the activity and selectivity of the chlorination process.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorotoluene derivatives have been extensively studied. The thermal behavior of CONS was analyzed using TG/DTA, revealing a melting point of 188.66 °C . The mechanical strength of CONS crystals was also investigated using Vicker's hardness measurement . For 2B4CT, the computed values of electric dipole moment and first-order hyperpolarizability indicated that charge transfer occurs within the molecule . The internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene were explored, providing insights into the fine splittings of rotational transitions and hyperfine effects .
Scientific Research Applications
Oxidative Addition in Palladium Catalysis
4-Chlorotoluene has been utilized in the study of oxidative addition reactions to palladium complexes. This process is crucial in understanding the mechanisms of palladium-catalyzed amination, which is a key reaction in the synthesis of many organic compounds (Caddick et al., 2002).
Synthesis of Bromo-Chlorotoluenes
Research has been conducted on synthesizing derivatives of 4-Chlorotoluene, like 4-Bromo-2-chlorotoluene. This synthesis process involves a series of reactions starting from 4-bromo-2-nitrotoluene, offering insights into complex organic synthesis pathways (Xue Xu, 2006).
Decomposition in Non-Thermal Plasma
The decomposition of 4-Chlorotoluene in air mixtures using electron beam generated plasma reactors has been studied. This research is significant for understanding the environmental impact and degradation pathways of volatile organic compounds in the atmosphere (Sun et al., 2013).
Dechlorination Studies
Research has demonstrated the dechlorination of 4-Chlorotoluene to toluene using a specialized cell with a palladized ion exchange membrane. This study is essential for understanding the methods of removing chlorine atoms from organic molecules, which has environmental and synthetic applications (Inoue et al., 2003).
Solubility and Dissolution in Subcritical Water
The solubility of 4-Chlorotoluene in subcritical water has been investigated using a fused silica capillary reactor. This research helps in understanding the solubility behaviors of organic compounds in subcritical water, a medium that is increasingly used in green chemistry (Bei et al., 2016).
Biodegradation by Achromobacter sp.
Studies on the biodegradation of chlorotoluenes, including 4-Chlorotoluene, by Achromobacter sp. KW1 strain have shown the ability of specific bacteria to degrade these compounds. This research is vital for bioremediation strategies to remove environmental pollutants (Pacholak et al., 2017).
Mechanism of Action
Target of Action
4-Chlorotoluene, also known as p-Chlorotoluene, is an aryl chloride based on toluene . The primary targets of 4-Chlorotoluene are the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Mode of Action
The mode of action of 4-Chlorotoluene involves a nucleophilic aromatic substitution reaction . In this reaction, one of the substituents in an aromatic ring is replaced by a nucleophile . This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
The biochemical pathways affected by 4-Chlorotoluene are primarily those involved in nucleophilic aromatic substitution reactions . These reactions can lead to the formation of various products depending on the nucleophile used .
Pharmacokinetics
It is known that the compound is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and the presence of specific transporters in the body.
Result of Action
The result of 4-Chlorotoluene’s action is the formation of a variety of products depending on the nucleophile used in the reaction . For example, it can be used to prepare benzyl chloride, benzaldehyde, and benzoyl chloride .
Action Environment
The action of 4-Chlorotoluene can be influenced by various environmental factors. For instance, its reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Moreover, it is considered a possible groundwater contaminant , indicating that its environmental stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
Future Directions
The reaction of 4-chlorotoluene and phenylboronic acid with Pd (OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors . This product was used for the preparation of a model gas of 4-chlorotoluene by passing synthesized air into liquid 4-chlorotoluene .
properties
IUPAC Name |
1-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDACUSDTOMAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Record name | 4-CHLOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024814 | |
Record name | 4-Chlorotoluene | |
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Molecular Weight |
126.58 g/mol | |
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Physical Description |
Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 4-Chlorotoluene | |
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Boiling Point |
162.4 °C, 162 °C | |
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Flash Point |
49 °C, 140 °F, open cup | |
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Solubility |
SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |
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Density |
1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |
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Vapor Density |
4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |
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Color/Form |
Colorless liquid | |
CAS RN |
106-43-4 | |
Record name | 4-Chlorotoluene | |
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Melting Point |
7.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 4-chlorotoluene is C7H7Cl, and its molecular weight is 126.585 g/mol.
ANone: Several spectroscopic techniques have been employed to characterize 4-chlorotoluene. These include:
ANone: 4-chlorotoluene exhibits solubility in a range of organic solvents, including:
A: 4-chlorotoluene frequently serves as a model substrate in studies investigating the efficiency of palladium catalysts for Suzuki-Miyaura cross-coupling reactions. [, , , , ] Its reactivity with phenylboronic acid, typically in the presence of a base and a palladium catalyst, provides insights into the catalyst's activity and the reaction mechanism. [, , , , ]
A: The position of the chlorine atom significantly influences the biodegradability of chlorotoluene isomers. [] Studies on Achromobacter sp. KW1 strain revealed that the ortho and para positions of the chlorine atom in chlorotoluenes lead to a greater increase in cell surface hydrophobicity and a decrease in inner membrane permeability compared to the meta position. [] This suggests that the chlorine position impacts bacterial interaction with chlorotoluenes and influences their biodegradation. []
ANone: DFT calculations have been extensively used to elucidate reaction mechanisms involving 4-chlorotoluene, particularly in the context of:
- Precatalyst activation: DFT studies have helped determine the activation pathway of palladium precatalysts in Suzuki-Miyaura cross-coupling reactions using 4-chlorotoluene as a substrate. [, ] These calculations provide valuable insights into the factors influencing catalyst activity and reaction efficiency. [, ]
- Understanding benzylic hydrogen abstraction: DFT calculations, specifically the MNDO approximation, have been used to investigate the activation energies involved in the abstraction of benzylic hydrogen from 4-chlorotoluene by chlorine and bromine atoms. [] These calculations shed light on the mechanism of radical abstraction reactions and the role of electron transfer. []
A: Yes, studies have demonstrated the anaerobic biodegradation of 4-chlorotoluene under methanogenic conditions. [] Research using soil slurry microcosms revealed that a mixture of chlorinated toluenes, including 4-chlorotoluene, was reductively dechlorinated, ultimately yielding toluene as a major product. [] This highlights the potential for the bioremediation of environments contaminated with 4-chlorotoluene under anaerobic conditions. []
A: 4-chlorotoluene is considered a toxic compound with potential negative impacts on human health and the environment. [] Its presence in groundwater poses a significant risk, and remediation strategies like in-situ chemical oxidation (ISCO) have been investigated for its removal. [] The release of 4-chlorotoluene into the environment should be minimized, and responsible waste management practices are crucial. []
ANone: Various analytical techniques have been utilized to quantify 4-chlorotoluene in different matrices. These include:
- Gas Chromatography/Mass Spectrometry (GC/MS): This widely used technique is effective in identifying and quantifying 4-chlorotoluene in complex mixtures, like wastewater samples. []
- High-performance liquid chromatography (HPLC): HPLC, coupled with fluorescence detection, has been successfully applied to determine 4-chlorotoluene levels in water samples following liquid-liquid-liquid microextraction (LLLME). []
A: A bioassay conducted by the National Cancer Institute showed that 5-chloro-o-toluidine, a compound structurally similar to 4-chlorotoluene, induced hemangiosarcomas and hepatocellular carcinomas in both male and female B6C3F1 mice. [] While this data pertains to 5-chloro-o-toluidine, it highlights the potential carcinogenic risks associated with aromatic amines like 4-chlorotoluene. []
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